HCoV-OC43-IN-1

Antiviral screening Coronavirus inhibitor Potency comparison

HCoV-OC43-IN-1 (also designated Compound IV-16) is a quinazoline-derived small-molecule inhibitor targeting human coronavirus OC43 (HCoV-OC43), a betacoronavirus that causes seasonal respiratory infections. The compound exhibits antiviral efficacy with an EC50 of 90 nM against HCoV-OC43 in cell-based assays and suppresses both the mRNA level and expression of viral nucleocapsid protein (NP).

Molecular Formula C23H22F6N4O2
Molecular Weight 500.4 g/mol
Cat. No. B12374558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCoV-OC43-IN-1
Molecular FormulaC23H22F6N4O2
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCC4CCCO4
InChIInChI=1S/C23H22F6N4O2/c1-2-34-16-5-6-19-18(11-16)20(33-21(32-19)30-12-17-4-3-7-35-17)31-15-9-13(22(24,25)26)8-14(10-15)23(27,28)29/h5-6,8-11,17H,2-4,7,12H2,1H3,(H2,30,31,32,33)
InChIKeyHMNFSWSLNWHRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HCoV-OC43-IN-1 for Antiviral Screening: Baseline Characteristics and Procurement Considerations


HCoV-OC43-IN-1 (also designated Compound IV-16) is a quinazoline-derived small-molecule inhibitor targeting human coronavirus OC43 (HCoV-OC43), a betacoronavirus that causes seasonal respiratory infections [1]. The compound exhibits antiviral efficacy with an EC50 of 90 nM against HCoV-OC43 in cell-based assays and suppresses both the mRNA level and expression of viral nucleocapsid protein (NP) . Molecular formula C23H22F6N4O2, CAS 2809363-81-1, molecular weight 500.44 . This compound belongs to a novel class of quinazoline derivatives that function at the early stage of coronavirus infection and serve as a chemical probe for HCoV-OC43 research programs [1].

Why Generic Substitution Fails: HCoV-OC43-IN-1 vs. Other HCoV-OC43 Inhibitors in Screening Programs


HCoV-OC43 inhibitors are not interchangeable due to substantial divergence in potency, selectivity index, and mechanism of action. Quinazoline-based HCoV-OC43-IN-1 (EC50 = 90 nM) functions at the early stage of viral infection and represents a chemically distinct scaffold [1]. In contrast, RdRp-targeting nucleoside analogs such as Remdesivir and Molnupiravir operate via distinct viral targets, while broad-spectrum pyridobenzothiazolones exhibit EC50 values in the low micromolar range [2]. Mpro protease inhibitors such as GC376 act at a different stage of the viral life cycle [3]. Substituting a quinazoline inhibitor with an RdRp inhibitor or low-potency broad-spectrum compound can alter assay outcomes, confound structure-activity relationship (SAR) interpretations, and compromise reproducibility. Selection of the appropriate chemical probe must be driven by quantitative, comparator-based evidence of potency and selectivity.

HCoV-OC43-IN-1 Quantitative Differentiation: Head-to-Head Potency and Selectivity Comparisons for Procurement Decisions


HCoV-OC43-IN-1 Submicromolar Potency: Direct Comparator Analysis vs. Pyridobenzothiazolone (PBTZ) Broad-Spectrum Antivirals

HCoV-OC43-IN-1 demonstrates antiviral activity with an EC50 of 90 nM (0.090 μM) against HCoV-OC43 in cell-based assays [1]. In contrast, pyridobenzothiazolone (PBTZ) broad-spectrum antiviral compounds exhibit EC50 values in the low micromolar range against the same HCoV-OC43 strain, representing a potency differential of approximately one order of magnitude [2]. The 90 nM potency places HCoV-OC43-IN-1 among the more potent small-molecule inhibitors of HCoV-OC43 characterized to date.

Antiviral screening Coronavirus inhibitor Potency comparison

HCoV-OC43-IN-1 Selectivity Index (SI) Performance: Comparative Advantage vs. Molnupiravir in H460 Cells

In H460 cells, a compound of the quinazoline class to which HCoV-OC43-IN-1 belongs demonstrated a Selectivity Index (SI) greater than 126, which substantially exceeds that of Molnupiravir (SI = 52.75) tested under comparable conditions [1]. The higher SI derives from potent antiviral activity combined with favorable cytotoxicity profile, establishing a wider therapeutic window relative to the clinically approved comparator.

Selectivity index Therapeutic window Cytotoxicity

HCoV-OC43-IN-1 vs. Remdesivir and Nirmatrelvir: Quantitative Potency Benchmarking for Reference Inhibitor Selection

HCoV-OC43-IN-1 exhibits an EC50 of 90 nM (0.090 μM) against HCoV-OC43, which falls between the reported EC50 values for Remdesivir (0.021 μM) and Nirmatrelvir (0.012 μM) in Huh7.5 cells [1][2]. This positions HCoV-OC43-IN-1 within the same nanomolar potency range as clinically validated reference inhibitors but with a distinct quinazoline scaffold and mechanism of action operating at the early stage of infection rather than via RdRp or Mpro inhibition.

Reference inhibitor Potency benchmark Positive control

HCoV-OC43-IN-1 Potency Advantage: Fold-Improvement vs. Triazene and Flavonoid-Derived Inhibitors

HCoV-OC43-IN-1 (EC50 = 90 nM) demonstrates approximately 70- to 80-fold greater potency compared to triazene-based inhibitors such as 1-(4-trifluoromethylphenyl)-2-imidazole-1-yldiazene (EC50 = 6.6–6.8 μM) and flavonoid-derived natural product inhibitors (EC50 = 7.2 μM) [1][2][3]. This potency differential across chemically diverse scaffolds highlights the optimized nature of the quinazoline core for HCoV-OC43 inhibition.

Chemical scaffold comparison Potency differentiation SAR studies

HCoV-OC43-IN-1 Optimal Application Scenarios for Research and Industrial Antiviral Programs


High-Potency Chemical Probe for HCoV-OC43 Mechanism-of-Action Studies

HCoV-OC43-IN-1 (EC50 = 90 nM) provides a sub-100 nM chemical probe for investigating early-stage HCoV-OC43 infection mechanisms. Unlike RdRp inhibitors (Remdesivir) or Mpro inhibitors (GC376), this quinazoline derivative operates at the early stage of viral infection, offering a complementary tool for dissecting temporal stages of the coronavirus life cycle [1]. Its NP protein suppression phenotype, documented via mRNA and protein expression reduction, enables pathway-specific interrogation distinct from polymerase or protease inhibition .

High-SI Reference Compound for Cytotoxicity-Controlled Antiviral Screening

With a class-representative Selectivity Index exceeding 126 in H460 cells, compared to Molnupiravir's SI of 52.75, HCoV-OC43-IN-1 serves as a reference compound in assays where cytotoxicity must be carefully excluded as a confounding factor [1]. The wider therapeutic window reduces the probability of false-positive antiviral readouts arising from compound-mediated cell death, making it particularly suitable for primary screening campaigns and hit validation workflows where distinguishing genuine antiviral activity from cytostatic/cytotoxic effects is critical.

Quinazoline Scaffold Reference for Structure-Activity Relationship (SAR) Expansion

As a defined member of a novel quinazoline derivative class with published SAR characterization, HCoV-OC43-IN-1 (Compound IV-16) provides a validated starting point for medicinal chemistry optimization programs targeting HCoV-OC43 and potentially other betacoronaviruses [1]. The compound's 90 nM EC50 benchmark, combined with documented NP suppression and early-stage mechanism, offers a reference standard against which new quinazoline analogs can be quantitatively compared for potency improvements and selectivity refinement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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